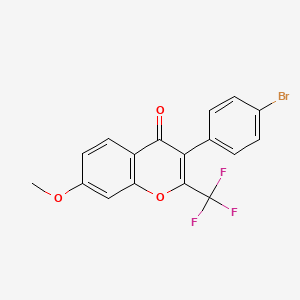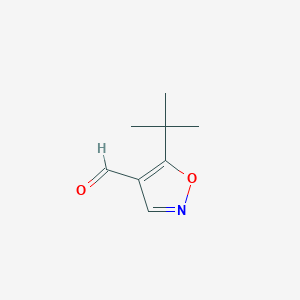
5-Tert-butyl-1,2-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-1,2-oxazole-4-carbaldehyde, also known as TBOC, is a chemical compound of immense importance in various fields of research and industries. It is part of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . These compounds have a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives have been an interesting field of study for decades because of their prominent potential . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Molecular Structure Analysis
The molecular formula of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde is C8H11NO2. Isoxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . Several marketed drugs with an isoxazole nucleus belong to different categories with diverse therapeutic activities . This has resulted in the development of a plethora of methods for the synthesis of this valuable fragment .Scientific Research Applications
Medicinal Chemistry Research
Isoxazole, which includes structures similar to 5-Tert-butyl-1,2-oxazole-4-carbaldehyde, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . It has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant and immunosuppressant .
Synthetic Strategies
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the synthesis of 2,5-disubstituted oxazoles, including structures similar to 5-Tert-butyl-1,2-oxazole-4-carbaldehyde, through a TBHP (tert-butyl hydroperoxide)/I2-mediated domino strategy.
Biological Activities
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity and antioxidant .
Drug Discovery
Oxazoles and its derivatives are a part of number of medicinal compounds which includes aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
Central Nicotinic Receptors
A series of 3-((5-alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridine (86; Fig. 15) and evaluated for their affinity and selectivity for central nicotinic receptors . It was found that only the monoalkyl amino-substituted compounds had high affinity and selectivity for the central nicotinic receptors .
Antitumor Evaluation
A series of novel N -aryl-5- (benzo [ d ] [1,3]dioxol-5-ylmethyl)-4- (tert -butyl)thiazol-2-amines (C1–C31) were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .
Mechanism of Action
The mechanism of action of isoxazole derivatives is varied and depends on the specific derivative. They have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This potent nucleus could provide a rich source of new compounds having promising biological activities . Therefore, future research could focus on the synthesis of new isoxazole derivatives and their potential applications in various fields.
properties
IUPAC Name |
5-tert-butyl-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVNEACPVQLDRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NO1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime](/img/structure/B2373804.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2373807.png)

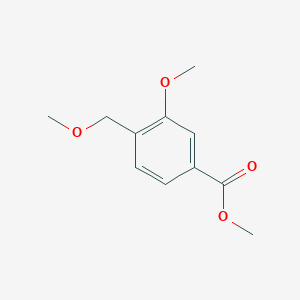
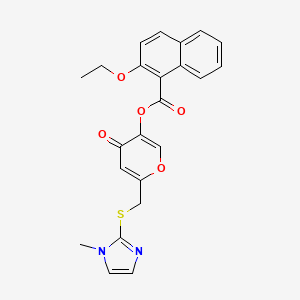
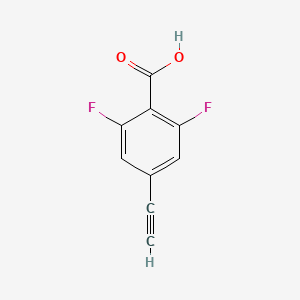

![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)


![(E)-2-(4-Chlorophenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2373825.png)
